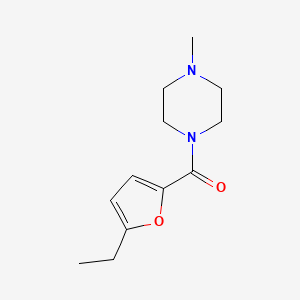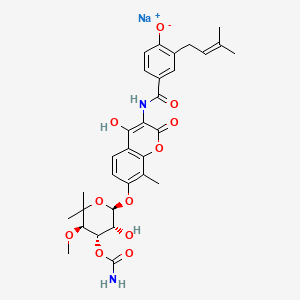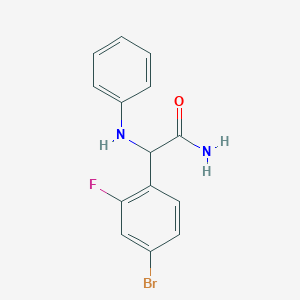![molecular formula C16H19NO2S B7559124 N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide, also known as PETCA, is a chemical compound that belongs to the class of thiophene derivatives. PETCA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in inflammation, cancer, and neurodegeneration. This compound has also been reported to regulate the expression of certain genes that are involved in disease progression.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound has been reported to protect neurons from oxidative stress and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has several advantages and limitations for lab experiments. This compound is a relatively stable compound and can be synthesized in good yield and purity. This compound is also soluble in various solvents, which makes it easy to handle in the laboratory. However, this compound has limited solubility in water, which may pose a challenge in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
Orientations Futures
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has several potential applications in the field of medicinal chemistry. Future research should focus on elucidating the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Further studies are also required to optimize the synthesis of this compound and improve its solubility in water. In addition, the pharmacokinetics and pharmacodynamics of this compound need to be investigated to determine its safety and efficacy in vivo. Overall, this compound has the potential to be a valuable therapeutic agent in the treatment of various diseases, and further research is warranted to fully explore its potential.
Méthodes De Synthèse
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide can be synthesized by the reaction of 2-bromoethyl 2-thiophenecarboxylate with 2-isopropoxyphenol in the presence of a base. The resulting product is then treated with an amine to yield this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized by varying the reaction conditions.
Applications De Recherche Scientifique
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has been investigated for its potential application as a therapeutic agent in various diseases. Several studies have reported the anti-inflammatory, anti-cancer, and neuroprotective effects of this compound. This compound has also been shown to inhibit the activity of certain enzymes and receptors that are involved in disease progression. The potential applications of this compound in the treatment of various diseases make it an attractive target for further research.
Propriétés
IUPAC Name |
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11(2)19-14-8-5-4-7-13(14)12(3)17-16(18)15-9-6-10-20-15/h4-12H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCXZCALCOKPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)



![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)